molecular formula C5H3F2NO2S B1435801 4-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid CAS No. 2007917-53-3

4-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid

Cat. No. B1435801
CAS RN: 2007917-53-3
M. Wt: 179.15 g/mol
InChI Key: NORMLSCFTVVMDX-UHFFFAOYSA-N
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Description

Difluoromethylated compounds are a significant class of chemicals due to their biological activities . They are often used as intermediates in the synthesis of various pharmaceuticals .


Synthesis Analysis

The synthesis of difluoromethylated compounds has seen significant advances in recent years . For instance, the synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-carboxylic acid involves the treatment of the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by reaction with methyl hydrazine .


Molecular Structure Analysis

The molecular structure of difluoromethylated compounds can be analyzed using various techniques such as X-ray diffraction and DFT calculations .


Chemical Reactions Analysis

Difluoromethylation reactions often involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S .


Physical And Chemical Properties Analysis

The physical and chemical properties of difluoromethylated compounds can vary widely depending on their specific structures. These properties can be analyzed using various techniques and tools .

Scientific Research Applications

Synthesis of Heterocyclic γ-Amino Acids

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), related to 4-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid, are a new class of constrained heterocyclic γ-amino acids. They are valuable in mimicking secondary structures of proteins, including helices, β-sheets, turns, and β-hairpins. A chemical route to orthogonally protected ATCs has been reported, showcasing versatility in introducing a wide variety of lateral chains on the γ-carbon atom or thiazole core of γ-amino acids (Mathieu et al., 2015).

Biological Activities of Thiazole Derivatives

A series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, structurally similar to this compound, were designed and synthesized. These compounds exhibited significant fungicidal and antivirus activities, demonstrating potential in fungi and virus control (Fengyun et al., 2015).

Green Synthesis of Thiazole Derivatives

The synthesis of 4-thiazolidinone-5-carboxylic acid and its derivatives, similar in structure to this compound, have been explored using green chemistry protocols. This approach emphasizes cost-effective, environmentally benign procedures, short reaction times, and easy work-up processes (Shaikh et al., 2022).

Application in Drug Discovery

Thiazole compounds, including those structurally related to this compound, have been synthesized for potential use in drug discovery programs. Novel synthesis strategies have been developed to introduce functional groups, such as bromodifluoromethyl, at specific positions in the thiazole ring, showing promise for future pharmacological applications (Colella et al., 2018).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with difluoromethylated compounds can vary depending on the specific compound. It’s important to refer to the relevant safety data sheets for information on handling, storage, and disposal .

Future Directions

The field of difluoromethylation is a dynamic area of research, with ongoing developments in the synthesis, analysis, and application of difluoromethylated compounds .

properties

IUPAC Name

4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO2S/c6-4(7)2-3(5(9)10)11-1-8-2/h1,4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORMLSCFTVVMDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201246441
Record name 5-Thiazolecarboxylic acid, 4-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201246441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2007917-53-3
Record name 5-Thiazolecarboxylic acid, 4-(difluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007917-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazolecarboxylic acid, 4-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201246441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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